Sinensetin

概要

説明

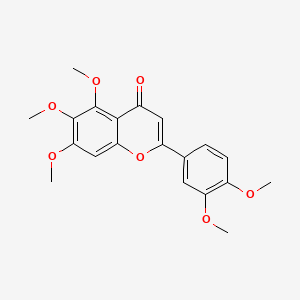

化学式はC20H20O7、分子量は372.373 g/molです 。この化合物は、その潜在的な健康上の利点により注目を集めています。

準備方法

化学反応の分析

シネンセチンは、いくつかのタイプの反応を起こします。

酸化: 適切な条件下で酸化することができます。

還元: 還元反応は、さまざまな誘導体につながる可能性があります。

置換: シネンセチンは、適切な試薬との置換反応を起こすことができます。

一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化ホウ素ナトリウム)、ルイス酸(例:塩化アルミニウム)などがあります。生成される主な生成物は、反応条件と置換基によって異なります。

4. 科学研究への応用

シネンセチンは、さまざまな薬理効果を示します。

抗がん: 強い抗がん作用を示します。

抗炎症: シネンセチンは、抗炎症作用を示します。

抗酸化: フリーラジカルを捕捉します。

心臓血管の健康: 心臓の健康に有益な可能性があります。

抗ウイルス: 抗ウイルス効果の可能性があります。

科学的研究の応用

Sinensetin, a polymethoxylated flavonoid derived from Orthosiphon aristatus and various citrus fruits, exhibits a wide range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, antimicrobial, anti-obesity, anti-dementia, and vasorelaxant properties . Research suggests that this compound has promising potency with minimal toxicity, making it a potential lead molecule for drug discovery .

Pharmacological Activities and Mechanisms of Action

- Anticancer Properties Studies have demonstrated this compound's anticancer activities through in vitro and in vivo experiments . this compound decreased P-glycoprotein (P-gp) levels, unlike certain chemosensitizing agents such as verapamil and cyclosporine A, which increased P-gp expression . This suggests this compound may be a more effective chemosensitizing agent for long-term use without the concern of P-gp activation . this compound does not interact directly with P-gp at the azidopine-binding site, indicating its unique mechanism of action .

- Anti-inflammatory Effects this compound has demonstrated anti-inflammatory properties in various studies .

- Antioxidant Activities this compound exhibits antioxidant effects .

- Antimicrobial Properties Research indicates that this compound possesses antimicrobial activities .

- Anti-obesity Effects Studies have shown that this compound has anti-obesity properties .

- Anti-dementia Effects this compound has demonstrated anti-dementia properties in research studies .

- Vasorelaxant Activities this compound exhibits vasorelaxant activities .

Potential Therapeutic Applications

this compound's diverse pharmacological activities suggest its potential use in treating various conditions:

- Cancer Treatment Due to its anticancer properties and ability to decrease P-gp levels without increasing MDR1 mRNA levels, this compound may be a valuable chemosensitizing agent in cancer therapy .

- Metabolic Disorders Given its anti-obesity effects, this compound could be explored as a therapeutic agent for managing obesity .

- Neurological Conditions With its anti-dementia properties, this compound may have applications in preventing or treating dementia .

- Cardiovascular Diseases The vasorelaxant activities of this compound suggest its potential in managing cardiovascular conditions .

Further Research Needs

While this compound shows promise, further research is needed to fully understand its pharmacological effects and potential therapeutic applications :

- More detailed mechanistic studies are required to elucidate its mechanisms of action in various disease states .

- Additional in vivo studies in animal models are necessary to assess its efficacy and safety . These studies should include toxicity, pharmacokinetic, pharmacodynamic, and bioavailability assessments .

- Clinical trials are essential to evaluate this compound's safety and efficacy in humans .

作用機序

シネンセチンの作用の正確なメカニズムは完全に解明されていません。分子標的やシグナル伝達経路との相互作用が関与している可能性があります。その作用機序を理解するためには、さらなる研究が必要です。

6. 類似の化合物との比較

シネンセチンは、ポリメトキシ化フラボノイド(PMF)のクラスに属します。その独自性は、そのペンタメトキシ置換パターンにあります。他の同様の化合物には、タンゲレチン、ノビレチン、ヘスペレチンなどがあります。

類似化合物との比較

Sinensetin belongs to the class of polymethoxylated flavonoids (PMFs). Its uniqueness lies in its pentamethoxy substitution pattern. Other similar compounds include tangeretin, nobiletin, and hesperetin.

生物活性

Sinensetin, a polymethoxylated flavonoid primarily found in Orthosiphon aristatus, has garnered attention due to its diverse biological activities. This article reviews the pharmacological potential of this compound, focusing on its anticancer properties, anti-inflammatory effects, antioxidant capabilities, and other significant biological activities.

Overview of this compound

- Chemical Structure : this compound is characterized by multiple methoxy groups that enhance its biological activity.

- Sources : It is predominantly extracted from plants like Orthosiphon aristatus and has been studied for various therapeutic applications.

Anticancer Activity

This compound exhibits significant anticancer properties across various cancer types, including breast, liver, and gastric cancers.

- Inhibition of Cell Proliferation : Studies show that this compound can suppress cell viability in cancer cell lines such as MCF7 and MDA-MB-231 by inducing apoptosis and inhibiting the Wnt/β-catenin signaling pathway .

- Impact on Tumor Growth : In murine models, this compound has demonstrated the ability to inhibit tumor growth significantly. For instance, in a liver cancer model using HepG2 cells, this compound reduced angiogenesis and tumor progression .

- Chemosensitization : this compound enhances the efficacy of chemotherapeutic agents by inhibiting P-glycoprotein (P-gp), a protein associated with drug resistance in cancer therapy .

Case Studies

- Breast Cancer : A study indicated that treatment with 120 μM this compound resulted in decreased proliferation and invasion of breast cancer cells while promoting apoptosis without significant toxicity to normal mammary cells .

- Liver Cancer : Research demonstrated that this compound inhibited angiogenesis in liver cancer models, showcasing its potential as a therapeutic agent against hepatic malignancies .

Anti-inflammatory and Antioxidant Properties

This compound exhibits notable anti-inflammatory effects by modulating various inflammatory pathways.

- Inflammation Reduction : It has been shown to reduce levels of pro-inflammatory cytokines and inhibit inflammatory responses in vitro and in vivo .

- Antioxidant Activity : this compound acts as a potent antioxidant, scavenging free radicals and enhancing the body's oxidative stress response. This property is crucial for protecting cells from oxidative damage associated with chronic diseases .

Other Pharmacological Activities

- Antimicrobial Effects : this compound has demonstrated antibacterial activity against several pathogens, suggesting its potential use in treating infections .

- Anti-diabetic Effects : Preliminary studies indicate that this compound may improve insulin sensitivity and reduce blood glucose levels, making it a candidate for diabetes management .

- Neuroprotective Effects : There is emerging evidence that this compound may protect against neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues .

Summary of Biological Activities

特性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5,6,7-trimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O7/c1-22-13-7-6-11(8-15(13)23-2)14-9-12(21)18-16(27-14)10-17(24-3)19(25-4)20(18)26-5/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMNXYDUQXAUCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60177626 | |

| Record name | Sinensetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sinensetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036633 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2306-27-6 | |

| Record name | Sinensetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2306-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sinensetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002306276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sinensetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,7,3',4'-Pentamethoxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SINENSETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/240LNZ51AT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sinensetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036633 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

179 °C | |

| Record name | Sinensetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036633 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。